Ecboline ethanesulfonate
Description
Structure
2D Structure
Properties
CAS No. |
8047-28-7 |
|---|---|
Molecular Formula |
C33H45N5O8S |
Molecular Weight |
671.8 g/mol |
IUPAC Name |
(6aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;ethanesulfonic acid |
InChI |
InChI=1S/C31H39N5O5.C2H6O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-2-6(3,4)5/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);2H2,1H3,(H,3,4,5)/t19?,23-,24+,26+,30-,31+;/m1./s1 |
InChI Key |
SWXRNTKMPGEPMV-WKUNPOSJSA-N |
SMILES |
CCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Isomeric SMILES |
CCS(=O)(=O)O.CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Canonical SMILES |
CCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Origin of Product |
United States |
Molecular Mechanisms of Action and Cellular Target Elucidation of Ecboline Ethanesulfonate
Molecular Biology of Cellular Responses to Ecboline Exposure
Proteomic and Metabolomic Studies
The comprehensive analysis of the proteome and metabolome following exposure to a bioactive compound is crucial for understanding its mechanism of action. Future research on Ecboline ethanesulfonate (B1225610) will employ these techniques to map its effects on global protein expression and metabolic pathways.
Proteomic Analysis: Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), will be utilized. These methods allow for the precise measurement of changes in protein abundance in response to Ecboline ethanesulfonate treatment. It is hypothesized that proteins involved in key cellular processes may be significantly up- or down-regulated.
Hypothetical Data Table for Future Proteomic Studies: This table illustrates the potential format for presenting future findings. The proteins listed are for exemplary purposes only and are commonly investigated in antimicrobial research.
| Protein ID | Gene Name | Fold Change | p-value | Cellular Process |
| P0A7B8 | murA | -2.5 | <0.05 | Peptidoglycan biosynthesis |
| P0A9K3 | gyrA | -1.8 | <0.05 | DNA replication |
| P0A7D4 | rpoB | -2.1 | <0.05 | Transcription |
| P0AGJ5 | fabI | -2.3 | <0.05 | Fatty acid biosynthesis |
| P60422 | acpP | -1.9 | <0.05 | Fatty acid biosynthesis |
Metabolomic Analysis: Metabolomic studies, using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will identify and quantify endogenous metabolites. This will reveal alterations in metabolic pathways, such as glycolysis, the citric acid cycle, or amino acid metabolism, caused by this compound.
Hypothetical Data Table for Future Metabolomic Studies: This table serves as a template for reporting future metabolomic data. The metabolites shown are representative of key cellular metabolic pathways.
| Metabolite | Pathway | Fold Change | p-value |
| Pyruvate | Glycolysis | +3.2 | <0.05 |
| Citrate | Citric Acid Cycle | -2.8 | <0.05 |
| ATP | Energy Metabolism | -4.1 | <0.05 |
| L-Glutamine | Amino Acid Metabolism | -2.5 | <0.05 |
| UDP-N-acetylglucosamine | Peptidoglycan Precursor | -3.5 | <0.05 |
Investigation of Protein-Protein Interactions
Understanding how this compound may disrupt or modulate protein-protein interactions (PPIs) is a key aspect of elucidating its mechanism. Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid (Y2H) screens will be employed to identify direct protein targets of the compound and its subsequent effects on cellular interaction networks. These studies will help to construct a detailed map of the compound's interaction landscape within the cell.
Hypothetical Data Table for Future Protein-Protein Interaction Studies: This table illustrates how potential protein interactions identified in future studies might be presented. The proteins listed are for exemplary purposes.
| Bait Protein | Interacting Protein | Method of Detection | Functional Implication |
| Hypothetical Target X | Protein A | AP-MS | Disruption of a key enzymatic complex |
| Hypothetical Target X | Protein B | Y2H | Interference with signal transduction |
| Hypothetical Target Y | Protein C | AP-MS | Inhibition of a transport protein assembly |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Identification of Pharmacophore Elements and Key Structural Determinants
The core structure responsible for the biological effects of this class of compounds is the tetracyclic ergoline (B1233604) ring system. mdpi.com This rigid framework is the fundamental pharmacophore, serving as a scaffold for interactions with various receptors. Ergot alkaloids are known to interact with a range of adrenergic, dopaminergic, and serotonergic receptors, and their complex pharmacology is a result of being partial agonists or antagonists at these sites. mdpi.comnih.govdavidmoore.org.uk
Key structural determinants for activity include:
The Ergoline Ring System: This tetracyclic structure is a derivative of indole (B1671886), biosynthetically derived from L-tryptophan. nih.gov The indole nitrogen and the basic nitrogen at position N-6 are critical for receptor binding.
Substituent at C-8: The nature of the substituent at the C-8 position of the ergoline ring is a primary determinant of the specific pharmacological profile. nih.gov Modifications at this position significantly alter the compound's affinity and efficacy at different receptor subtypes. Medicinally useful ergot alkaloids are typically amide or peptide derivatives at this position. nih.gov
The Double Bond at C-9 to C-10: The presence of this double bond influences the conformation of the D-ring of the ergoline nucleus, which is important for proper orientation within the receptor binding pocket.
| Pharmacophore Element | Structural Description | Role in Biological Activity |
|---|---|---|
| Ergoline Nucleus | Tetracyclic ring system containing an indole moiety. mdpi.com | Acts as the primary scaffold for receptor interaction; mimics endogenous neurotransmitters like serotonin (B10506) and dopamine (B1211576). mdpi.com |
| N-6 Nitrogen | Basic nitrogen atom within the D-ring. | Essential for forming ionic interactions with acidic residues in receptor binding sites. |
| C-8 Substituent | Typically an amide or complex peptide side chain. nih.gov | Crucially determines the selectivity and potency for different adrenergic, dopaminergic, and serotonergic receptor subtypes. nih.gov |
| Indole Moiety | Fused aromatic pyrrole (B145914) ring within the ergoline structure. | Key for hydrogen bonding and π-π stacking interactions with aromatic amino acid residues in the target receptors. |
Role of the Ethanesulfonate (B1225610) Moiety in Biological Activity and Molecular Recognition
The ethanesulfonate portion of the molecule does not typically act as a pharmacophore element directly involved in molecular recognition at the receptor level. Instead, its primary role is pharmaceutical, influencing the physicochemical properties of the parent ergot alkaloid. atamanchemicals.com Ethanesulfonic acid is used to form a salt with the basic ergot alkaloid. atamanchemicals.com
This salt formation serves several key purposes:
Enhanced Aqueous Solubility: Many ergot alkaloids in their free base form have poor water solubility. Converting them into an ethanesulfonate salt significantly increases their solubility. atamanchemicals.com
Improved Stability: The salt form can be more chemically stable than the free base, which is important for pharmaceutical formulation and storage. atamanchemicals.com
Bioavailability: By improving solubility, the ethanesulfonate salt can lead to more reliable and efficient absorption of the active drug molecule in the body. atamanchemicals.com
Therefore, the ethanesulfonate moiety is best understood as a formulation tool that optimizes the delivery of the active ergoline structure to its biological targets, rather than participating in the binding event itself. It functions as a counterion to the protonated N-6 nitrogen of the ergoline ring. atamanchemicals.com
Computational Approaches in SAR/SMR Analysis (e.g., Molecular Docking, QSAR)
Computational chemistry provides powerful tools to investigate the SAR and SMR of complex molecules like ergot alkaloids.
Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a receptor. For ergot alkaloids, docking studies can simulate the interaction of the ergoline scaffold with the binding sites of serotonin (e.g., 5-HT1, 5-HT2), dopamine (e.g., D2), and adrenergic receptors. davidmoore.org.uknih.gov These simulations help identify key amino acid residues that interact with the pharmacophore elements, such as the indole ring and the C-8 substituent, providing a molecular basis for the observed biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For ergot alkaloid derivatives, QSAR models can be developed to correlate physicochemical properties (like hydrophobicity, electronic properties, and steric parameters) of different C-8 substituents with their receptor binding affinities or functional activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, guiding the design of more potent and selective compounds.
These computational methods are integral to modern drug design and have been applied to the study of ergot alkaloids to understand their complex pharmacology and to guide the synthesis of new therapeutic agents. nih.gov
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms, is absolutely critical for the biological activity of ergot alkaloids. longdom.orgmhmedical.com The ergoline nucleus contains several chiral centers, and their specific configuration dictates how the molecule fits into the chiral environment of a receptor's binding site. nih.govlibretexts.org
Chirality at C-5 and C-10: All naturally occurring and medicinally useful ergot alkaloids possess the R-configuration at C-5. nih.gov This specific chirality is a result of their biosynthesis from L-tryptophan and is essential for activity.
Epimerization at C-8: The stereocenter at C-8 is particularly important. The substituent at this position can exist in two different spatial orientations, known as epimers. For example, medicinally useful lysergic acid derivatives have an R-configuration at C-8. nih.gov Their corresponding epimers, with an S-configuration at C-8 (iso-forms), are often significantly less active or inactive. researchgate.net The orientation of the C-8 substituent directly impacts the molecule's ability to bind effectively to its target receptors.
The profound influence of stereochemistry underscores the principle that biological systems, particularly receptors and enzymes, are highly stereospecific. nih.govnih.gov Even minor changes in the 3D structure of an ergot alkaloid can lead to a dramatic loss of biological function.
| Stereochemical Center | Required Configuration for Activity | Impact on Biological Activity |
|---|---|---|
| C-5 | R-configuration nih.gov | This configuration is constant across all biologically active natural ergot alkaloids and is considered essential for proper receptor binding. nih.gov |
| C-8 | Typically R-configuration for peptide and amide derivatives. nih.gov | This center is prone to epimerization. The S-epimer (iso-form) generally exhibits drastically reduced potency, demonstrating the high stereoselectivity of the target receptors. researchgate.net |
Advanced Analytical Methodologies for Research on Ecboline Ethanesulfonate
Chromatographic and Spectroscopic Techniques for Metabolite Identification and Quantification in Biological Matrices (Research-focused)
The biotransformation of ecboline ethanesulfonate (B1225610) in biological systems results in a variety of metabolites. The identification and quantification of these metabolites are paramount for understanding its pharmacokinetic and pharmacodynamic profiles. A combination of high-resolution chromatographic separation and sensitive spectroscopic detection methods is employed for this purpose.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of ergot alkaloids and their metabolites. nih.govnih.gov High-performance liquid chromatography (HPLC) enables the efficient separation of metabolites from complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide detailed structural information, allowing for the identification of metabolites. nih.gov Quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers offer high resolution and mass accuracy, facilitating the determination of elemental compositions and the differentiation of isobaric compounds. nih.gov For quantitative analysis, triple quadrupole (QqQ) mass spectrometers operating in selected reaction monitoring (SRM) mode offer high sensitivity and specificity. researchgate.net
Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for the structural elucidation of metabolites. hyphadiscovery.comresearchgate.net While less sensitive than mass spectrometry, NMR provides unparalleled detail regarding the chemical structure of a molecule in solution. researchgate.netspringernature.com One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, are instrumental in piecing together the complete chemical structure of isolated metabolites. nih.govnih.gov
The following interactive data table summarizes the key chromatographic and spectroscopic techniques used in the study of ecboline ethanesulfonate metabolites.
| Technique | Principle | Application in this compound Research | Key Research Findings |
| LC-MS/MS | Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation. | Identification and quantification of this compound and its metabolites in biological fluids and tissues. nih.govnih.gov | Enables the characterization of metabolic pathways, including hydroxylation, glucuronidation, and sulfation. frontiersin.org Reveals the pharmacokinetic profile of the parent compound and its major metabolites. |
| HPLC-UV/FLD | Separates compounds based on their interaction with a stationary phase, with detection by ultraviolet (UV) or fluorescence (FLD) detectors. | Quantification of known this compound metabolites in routine analysis. | Provides quantitative data on the concentration of specific metabolites, useful for toxicokinetic and metabolic stability studies. |
| GC-MS | Separates volatile and thermally stable compounds followed by mass spectrometric detection. | Analysis of derivatized, non-polar metabolites of this compound. | Can identify specific volatile metabolites that may not be amenable to LC-MS analysis. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. researchgate.net | Unambiguous structure elucidation of novel or unexpected metabolites isolated from biological samples. hyphadiscovery.comspringernature.com | Confirms the precise chemical structure of metabolites, including stereochemistry, which is crucial for understanding biological activity. nih.gov |
Biophysical Characterization Techniques for Ligand-Target Interactions
Understanding the interaction between this compound and its biological targets, such as receptors and enzymes, is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of molecular interactions. mdpi.comnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. ku.dk The binding of the ligand to the target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the plasmon. researchgate.net This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. researchgate.net
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. researchgate.netnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. nih.gov The heat released or absorbed during the interaction is measured, providing a direct determination of the binding enthalpy (ΔH). news-medical.net From the titration curve, the binding affinity (Kₐ), stoichiometry (n), and entropy (ΔS) of the interaction can also be determined in a single experiment. mdpi.com
The following interactive data table outlines the key biophysical techniques for characterizing the interaction of this compound with its biological targets.
| Technique | Principle | Parameters Measured | Application in this compound Research |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon molecular binding. mdpi.com | Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ). researchgate.net | Characterizing the kinetics and affinity of this compound binding to its target receptors in real-time. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding interaction. nih.gov | Binding affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). nih.govnews-medical.net | Providing a complete thermodynamic profile of the ligand-target interaction, offering insights into the driving forces of binding. |
In Situ Imaging Techniques for Subcellular Localization Studies
Visualizing the distribution of this compound within cells is crucial for understanding its cellular uptake, trafficking, and sites of action. In situ imaging techniques provide spatial information on the subcellular localization of the compound.
Fluorescence microscopy is a widely used technique for visualizing fluorescent molecules within cells. Many ergot alkaloids, including potentially this compound, exhibit natural fluorescence, which can be exploited for imaging purposes. nih.govresearchgate.net This intrinsic fluorescence allows for the visualization of the compound's accumulation in different cellular compartments without the need for external fluorescent labels. researchgate.net
Confocal microscopy, a specialized form of fluorescence microscopy, offers improved image resolution and the ability to optically section thick specimens. mdpi.comresearchgate.net This technique is particularly useful for obtaining high-resolution, three-dimensional images of the subcellular distribution of this compound and for studying its co-localization with specific organelles. nih.govnih.gov The uptake of fluorescently labeled nanoparticles carrying cardiovascular drugs has been successfully visualized using this method. mdpi.com
Autoradiography is a highly sensitive technique that utilizes radiolabeled compounds to visualize their distribution in tissues and cells. nih.gov By using a radiolabeled form of this compound (e.g., with ³H or ¹⁴C), its localization can be detected by exposing the sample to a photographic emulsion or a phosphor imaging plate. qps.comnih.gov Whole-body autoradiography can provide a macroscopic overview of the compound's distribution in an entire organism, while micro-autoradiography can reveal its localization at the cellular and subcellular levels. nih.govresearchgate.net
The following interactive data table compares the features of different in situ imaging techniques for studying the subcellular localization of this compound.
| Technique | Principle | Resolution | Advantages | Limitations |
| Fluorescence Microscopy | Detection of emitted light from fluorescent molecules upon excitation. addgene.org | ~200-300 nm | Can utilize the natural fluorescence of ergot alkaloids, enabling live-cell imaging. nih.goveiu.edu | Photobleaching and phototoxicity can be issues. Background fluorescence can interfere with the signal. |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning and improved resolution. nih.gov | ~180 nm (lateral), ~500 nm (axial) | High-resolution 3D imaging of subcellular structures. Reduced background fluorescence. mdpi.com | Slower image acquisition compared to widefield fluorescence microscopy. More complex instrumentation. |
| Autoradiography | Detection of radiation from a radiolabeled compound using a photographic emulsion or imaging plate. nih.gov | Micrometer to sub-micrometer | High sensitivity for detecting low concentrations of the compound. Provides quantitative information on tissue distribution. qps.comnih.gov | Requires synthesis of a radiolabeled compound. Lower spatial resolution compared to microscopy techniques. Typically used on fixed tissues. |
Article on "this compound" Cannot Be Generated Due to Lack of Available Scientific Data
Following a comprehensive and systematic search of scientific databases and literature, it has been determined that there is no available information on a chemical compound specifically named "this compound." As a result, it is not possible to generate the requested in-depth article focusing on this subject.
The search process explored various avenues to identify the compound and any associated research. This included searches for the compound as a whole, as well as for its potential constituent parts, "ecboline" and "ethanesulfonate."
While information on "ethanesulfonate" and the related "ethanesulfonic acid" is readily available, identifying them as simple organic sulfur compounds, the term "ecboline" presents some ambiguity. nih.govwikipedia.orgnih.govchemicalbook.comsigmaaldrich.com Searches did identify a complex natural product named "Ecboline" with a specific molecular formula (C28H33N5O5) in the PubChem database and a related compound, "ecbolin B," isolated from the plant Ecbolium viride. uni.luresearchgate.net
The term "ecbolic" is a pharmacological descriptor for substances that induce uterine contractions. gfmer.chymaws.com Research into natural compounds with ecbolic activity reveals a variety of plant-derived substances, but none are identified as "this compound." nih.govnih.govresearchgate.net
Crucially, no scientific literature, patent, or database entry documents the existence or study of a compound formed by the combination of "ecboline" and "ethanesulfonate." Therefore, any discussion on the "Future Research Trajectories and Theoretical Frameworks" for this specific compound, as outlined in the request, would be purely speculative and without a factual basis. It is impossible to provide scientifically accurate content for the requested sections:
Future Research Trajectories and Theoretical Frameworks
Elucidation of Biosynthetic Pathways of Natural Ecboline Analogues
Without any foundational data on "Ecboline ethanesulfonate (B1225610)," the generation of a professional and authoritative article that adheres to the user's strict content and accuracy requirements cannot be accomplished.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Ecboline ethanesulfonate in laboratory settings?
- Answer : Synthesis typically involves sulfonation reactions using ethanesulfonic acid derivatives. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment, as demonstrated in the analysis of ethanesulfonate metabolites . Titration with sodium ethanesulfonate can quantify stock concentrations, ensuring reproducibility in experimental setups . Nuclear magnetic resonance (NMR) spectroscopy, including pulsed gradient spin echo (PGSE) techniques, confirms structural integrity and monodispersity in solution .
Q. How can researchers identify this compound's role in sulfur metabolism pathways?
- Answer : Ethanesulfonate is imported into microbial cytoplasm via ABC transporters and metabolized by FMNH₂-dependent alkanesulfonate monooxygenase, producing sulfite and betaine aldehyde . Experimental validation involves:
- Using sulfur-source-dependent reporter strains (e.g., E. coli MW-108 with lacZ fusions) to assay transcriptional repression/derepression under varying sulfur conditions .
- Monitoring β-galactosidase activity to quantify pathway regulation (Table 3, ).
Q. What analytical techniques are critical for detecting this compound in environmental samples?
- Answer :
- HPLC : Effective for separating ethanesulfonate derivatives in water matrices, with detection limits optimized using ion-pairing reagents .
- Immunoassays : Enzyme-linked immunosorbent assays (ELISAs) can be adapted for specific metabolites, though cross-reactivity validation is required .
- Spectrophotometry : Quantifies enzymatic byproducts (e.g., sulfite) in metabolic studies .
Advanced Research Questions
Q. How should experimental designs account for conflicting data on this compound's enzyme interactions?
- Answer : Contradictions in enzyme activity (e.g., repression by sulfate vs. derepression by ethanesulfonate) require:
- Controlled sulfur-source gradients : Testing co-supplementation of repressing/derepressing substrates to identify competitive inhibition (Table 3, ).
- Time-resolved assays : Tracking β-galactosidase activity across growth phases to distinguish transient vs. sustained effects (Figure 4, ).
- Statistical rigor : Use ANOVA to assess variability in biological replicates and control for confounding factors like pre-culture sulfur carryover .
Q. What strategies resolve discrepancies in this compound's environmental persistence studies?
- Answer : Conflicting data on degradation rates may stem from:
- Methodological heterogeneity : Standardize extraction protocols (e.g., solid-phase extraction vs. liquid-liquid partitioning) to improve cross-study comparability .
- Confounding variables : Control for pH, temperature, and microbial activity in environmental matrices .
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate observational vs. experimental studies, weighting evidence by sample size and detection limits .
Q. How can systematic reviews optimize the integration of this compound's biochemical and environmental data?
- Answer :
- Research question framing : Narrow broad inquiries (e.g., "metabolic impacts") to specific hypotheses (e.g., "FMNH₂-dependent monooxygenase kinetics in Pseudomonas spp.") .
- Data harmonization : Convert units (e.g., enzyme activity as µmol/min/mg protein) and align outcome measures (e.g., sulfite concentration) for meta-regression .
- Risk-of-bias assessment : Use ROBINS-I tool to evaluate confounding in non-randomized studies .
Q. What advanced techniques elucidate this compound's interactions with nucleic acids?
- Answer :
- Hybridization assays : Incorporate ethanesulfonate derivatives into buffer systems (e.g., CAPS, CHES) to stabilize nucleic acid interactions and reduce non-specific binding .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities between ethanesulfonate and DNA/RNA motifs .
- Molecular dynamics simulations : Model sulfonate-group interactions with phosphate backbones to predict specificity .
Q. How do researchers address variability in this compound's NMR spectral data?
- Answer :
- Parameter standardization : Lock solvents (e.g., D₂O in H₂O) and control temperature to minimize peak shifts .
- Advanced pulse sequences : Use DOSY or NOESY to distinguish aggregation artifacts from true monodispersity .
- Reference compounds : Co-analyze with structurally analogous sulfonates (e.g., butanesulfonate) to assign peaks .
Methodological Best Practices
- Data reporting : Include raw spectra, chromatograms, and growth curves in supplementary materials to enable reproducibility .
- Open science : Deposit datasets in FAIR-aligned repositories with metadata detailing experimental conditions (e.g., sulfur concentrations, strain genotypes) .
- Critical appraisal : Use checklists (e.g., STREGA for genetic studies) to evaluate bias in published literature before integrating findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
